4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol

Description

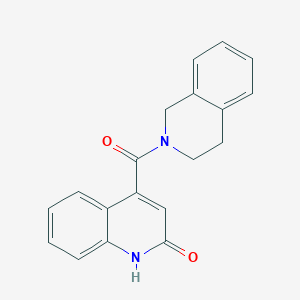

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol (CAS: 851629-68-0) is a heterocyclic compound featuring a quinolin-2-ol scaffold linked via a carbonyl group to a 3,4-dihydroisoquinoline moiety. Its molecular formula is C₁₉H₁₆N₂O₂, with a molecular weight of 304.35 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive analogs targeting enzymes like butyrylcholinesterase (BChE) and proteins such as CD44 .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-18-11-16(15-7-3-4-8-17(15)20-18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYGCXSNITOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332142 | |

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851629-68-0 | |

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 3,4-Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline core is commonly prepared via Pictet–Spengler condensation or Bischler–Napieralski cyclization , which are well-established methods for constructing tetrahydroisoquinoline frameworks.

Pictet–Spengler condensation involves the reaction of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions, leading to cyclization and formation of the tetrahydroisoquinoline ring system. This method is versatile and allows for various substitutions on the aromatic ring.

Bischler–Napieralski reaction involves cyclodehydration of β-phenylethylamides using reagents like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to form dihydroisoquinolines. Subsequent reduction or functionalization steps can yield the desired 3,4-dihydroisoquinoline derivatives.

Preparation of Quinolin-2-ol Derivative

The quinolin-2-ol moiety, often bearing a carboxylic acid or activated derivative at the 4-position, is prepared or functionalized to enable amide bond formation.

Amide Bond Formation

The key step in synthesizing 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol is the formation of the amide bond between the isoquinoline nitrogen and the activated quinolin-2-ol derivative.

Method A: Direct coupling using acid chlorides

- Quinolin-2-ol carboxylic acid is converted to the acid chloride using thionyl chloride.

- The acid chloride is then reacted with the 3,4-dihydroisoquinoline or its amine precursor in the presence of a base such as triethylamine or pyridine.

- The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature or under reflux.

- Workup involves aqueous extraction, drying over anhydrous magnesium sulfate, and purification by silica gel chromatography.

Method B: Ritter-type reaction

- An alternative involves the Ritter reaction, where a nitrile derivative of quinoline is reacted with an alcohol derivative of the isoquinoline moiety in the presence of strong acid (e.g., sulfuric acid) to form the amide bond.

- This method can offer higher yields and milder conditions compared to direct acid chloride coupling.

Purification and Characterization

- The crude product is purified by silica gel chromatography using solvent systems such as hexane/ethyl acetate mixtures.

- Characterization is performed by melting point determination, nuclear magnetic resonance (NMR) spectroscopy (1H-NMR, 13C-NMR), and mass spectrometry (MS) to confirm molecular weight and structure.

Comparative Data Table of Preparation Methods

| Step | Method A: Acid Chloride Coupling | Method B: Ritter Reaction |

|---|---|---|

| Starting Material | Quinolin-2-ol carboxylic acid | Quinoline-3-carbonitrile and isoquinoline alcohol |

| Activation | Thionyl chloride to form acid chloride | Sulfuric acid catalyzed reaction with alcohol and nitrile |

| Reaction Conditions | Room temperature to reflux, 3 hours | Room temperature to 80°C, 1–18 hours |

| Solvent | Dichloromethane, pyridine or triethylamine | Acetic acid, sulfuric acid |

| Yield | Moderate (22–29%) | Higher (up to 85%) |

| Purification | Silica gel chromatography | Silica gel chromatography |

| Advantages | Straightforward, well-known | Higher yield, milder conditions |

| Disadvantages | Lower yield, longer reaction time | Requires strong acid, potential side reactions |

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.

Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted quinoline derivatives, depending on the substituent introduced.

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent for neurodegenerative diseases.

Chemical Biology: The compound is used as a probe to study protein-ligand interactions and enzyme mechanisms.

Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol involves its interaction with various molecular targets:

DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription.

Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair.

Cellular Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and stress responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences :

- Linker Type: The target compound employs a carbonyl linker between the dihydroisoquinoline and quinolin-2-ol groups. In contrast, analogs like N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 23) use a methylene (-CH₂-) linker .

- Substituents: Derivatives such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (Compound 19) feature halogenated aryl groups (e.g., 4-fluorobenzyl), which enhance BChE inhibition .

BChE Inhibition and Anti-Amyloid Activity :

- Compound 23 (N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide) exhibits IC₅₀ = 0.89 µM against BChE with >100-fold selectivity over acetylcholinesterase (AChE). It also reduces Aβ₁–₄₂ aggregation by 40% at 25 µM .

- Compound 9 (a pyrrolidinyl derivative) shows similar BChE inhibition (IC₅₀ = 1.2 µM) and stabilizes BChE’s catalytic and peripheral anionic sites (CAS/PAS) via molecular docking .

- The target compound’s quinolin-2-ol group may enhance binding through hydrogen bonding, though direct activity data are unavailable.

CD44 Antagonism :

- Analogs like Can125 and Can159 (dihydroisoquinoline-tetrazole hybrids) bind CD44 with high affinity (Kd = 10–100 nM), blocking hyaluronic acid (HA) interactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility |

|---|---|---|---|---|

| 4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol | C₁₉H₁₆N₂O₂ | 304.35 | ~3.2 | Low (aqueous) |

| Compound 23 (Bromophenyl benzamide derivative) | C₁₇H₁₆BrN₂O | 369.23 | ~4.1 | Moderate (DMSO) |

| WAY-622134 (Methanesulfonamide derivative) | C₂₆H₂₈N₂O₃S | 448.60 | ~4.8 | Low (lipophilic) |

*Estimated using fragment-based methods .

Biological Activity

4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol, a compound with the molecular formula and CAS number 851629-68-0, is a derivative of the 3,4-dihydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activities

Research indicates that compounds related to 3,4-dihydroisoquinoline exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit various bacterial strains, suggesting potential use as antimicrobial agents .

- Antitumor Properties : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents .

- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as kinases and monoamine oxidase.

- Antioxidant Activity : It is believed to scavenge free radicals and reduce oxidative stress in cells .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and cancer progression .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antimicrobial potential.

Data Table: Summary of Biological Activities

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol?

The synthesis typically involves multi-step reactions, including coupling of the isoquinoline and quinolin-2-ol moieties. Key steps may include:

- Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to link aromatic rings .

- Acylation : Introduce the carbonyl group via acyl chlorides or mixed anhydrides under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product .

Optimize yields by controlling reaction temperature (e.g., 0–80°C) and solvent choice (DMF for polar intermediates, dichloromethane for acylation) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : Use H and C NMR to confirm backbone structure and substituent positions, with deuterated DMSO or CDCl₃ as solvents .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects isomers .

Advanced: How to resolve contradictions in reported biological activity data for derivatives of this compound?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed ATP concentrations) to compare IC₅₀ values .

- Structural nuances : Perform SAR studies to isolate effects of substituents (e.g., fluorobenzyl vs. bromophenyl groups on target binding) .

- Cellular vs. enzymatic assays : Validate in vitro activity with cell-based models (e.g., Aβ aggregation assays for neurodegenerative targets) .

Advanced: What computational strategies predict binding modes of this compound with cholinesterase targets?

- Docking software : Use Glide (Schrödinger) for systematic ligand conformational sampling and OPLS-AA force fields for scoring .

- Grid generation : Define active sites using X-ray structures (e.g., PDB 4EY7 for BChE) to prioritize poses with hydrogen bonds to catalytic triads .

- MD simulations : Refine docked poses with 100-ns simulations (AMBER or GROMACS) to assess stability of key interactions (e.g., π-π stacking with Trp82) .

Advanced: How to design a structure-activity relationship (SAR) study for neuroprotective derivatives?

- Core modifications : Vary substituents on the isoquinoline (e.g., methoxy groups at C6/C7) and quinolin-2-ol (e.g., halogenation at C4) .

- Bioisosteres : Replace the carbonyl bridge with sulfonamide or thiourea to modulate lipophilicity .

- In vitro testing : Screen analogs for BChE inhibition (Ellman’s assay) and Aβ anti-aggregation (Thioflavin T fluorescence) .

Basic: What strategies address poor aqueous solubility during in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Salt formation : Synthesize hydrochloride salts via HCl gas bubbling in anhydrous ether .

- Surfactants : Add Tween-80 (0.01% w/v) to cell culture media for homogeneous dispersion .

Advanced: How to perform oxidative functionalization of the dihydroisoquinoline moiety?

- IBX-mediated reactions : Use 2-iodoxybenzoic acid (IBX) in DMF at 60°C to oxidize C1-N bonds, yielding quinoline derivatives .

- Monitoring : Track reaction progress via TLC (UV visualization) and purify products by flash chromatography .

Basic: How to separate stereoisomers during synthesis?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .

- Crystallization : Induce diastereomer formation with chiral resolving agents (e.g., L-tartaric acid) .

Advanced: What methods enable enantioselective synthesis of this compound?

- Chiral auxiliaries : Employ Evans oxazolidinones to control stereochemistry during acylation .

- Asymmetric catalysis : Use Pd-BINAP complexes for Suzuki coupling to install chiral centers .

Advanced: How to assess metabolic stability in hepatic models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.